Fluorescein-PEG4-NHS ester

Spacer arm distance Steric hindrance Epitope accessibility

Non-PEGylated NHS-fluorescein or FITC conjugates often suffer from fluorophore self-quenching, high background due to hydrophobic interactions, and poor aqueous solubility. Fluorescein-PEG4-NHS ester (MW 751.76) solves these issues with a discrete 29Å PEG4 spacer and stable NHS-ester amide bond. - **Performance gain:** >5× lower non-specific cellular binding vs FITC (flow cytometry evidence). - **Reliable conjugation:** Aqueous buffer compatible, no organic co-solvent needed; identical spacer length per batch. - **Supply:** In stock, global shipping, batch-to-batch reproducibility.

Molecular Formula C36H37N3O13S
Molecular Weight 751.8 g/mol
Cat. No. B12367159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-PEG4-NHS ester
Molecular FormulaC36H37N3O13S
Molecular Weight751.8 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O
InChIInChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53)
InChIKeyJEPUNNNGKJASKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-PEG4-NHS Ester Overview


Fluorescein-PEG4-NHS ester (synonym: 5-FITC-PEG4-NHS ester; molecular formula C₃₆H₃₇N₃O₁₃S; MW 751.76 g/mol) is a heterobifunctional fluorescent labeling reagent composed of a fluorescein dye core, a discrete tetra(ethylene glycol) (PEG4) spacer arm, and an N-hydroxysuccinimidyl (NHS) ester reactive terminus. It exhibits characteristic fluorescein excitation and emission maxima at approximately 494 nm and 518 nm, respectively, with an extinction coefficient of ~75,000 M⁻¹cm⁻¹ [1]. The PEG4 segment confers aqueous compatibility and spatial separation between the fluorophore and the target biomolecule, while the NHS ester enables covalent amide bond formation with primary amines (e.g., lysine side chains, N-termini) under mild alkaline conditions (pH 7.0–9.0) . This reagent is primarily employed in protein and peptide labeling, antibody conjugation, nucleic acid probe construction, and as a PROTAC linker building block in targeted protein degradation research .

PEG4 spacer arm enables aqueous conjugation and spatial separation from labeled biomolecule
NHS ester forms stable amide bond with primary amines; supports long-term conjugate stability
Excitation/emission ~494/518 nm compatible with standard FITC/GFP detection channels

Why Fluorescein-PEG4-NHS Ester Outperforms Non-PEGylated Alternatives


Substituting Fluorescein-PEG4-NHS ester with a shorter or non-PEGylated analogue such as NHS-fluorescein (5/6-FAM SE, MW 473.4, zero-length linker) or FITC (isothiocyanate chemistry) introduces quantifiable performance penalties. The absence of the PEG4 spacer eliminates ~29 Å of spatial reach, increasing steric hindrance during binding to target epitopes and promoting fluorochrome self-aggregation and quenching on the conjugate surface . PEGylation has been shown to significantly increase fluorescence quantum yield and reduce non-specific interactions with biomolecules and cells (p < 0.0001) [1]. Furthermore, NHS esters form hydrolytically more stable amide bonds than the thiourea linkage produced by FITC, while exhibiting greater specificity for primary amines over other nucleophiles—a difference that directly impacts conjugate shelf-life, signal-to-noise ratio, and batch-to-batch reproducibility .

Target
PEG4 spacer provides spatial separation from biomolecule surface and aqueous solubility
Substitute risk
Non-PEGylated NHS-fluorescein lacks the spacer, which may increase steric hindrance and promote aggregation
Target
NHS ester forms hydrolytically stable amide bond; high specificity for primary amines
Substitute risk
FITC forms thiourea linkage; lower specificity may lead to heterogeneous conjugates and signal loss over time
Target
Water-compatible solubility enables direct aqueous conjugation
Substitute risk
Organic-solvent-only alternatives require DMF/DMSO pre-dissolution, risking protein denaturation

Fluorescein-PEG4-NHS Ester Performance Evidence


Spacer Arm Length: PEG4 vs. Zero-Length

The PEG4 spacer arm in Fluorescein-PEG4-NHS ester provides approximately 29 angstroms of spatial separation between the fluorophore and the labeled biomolecule. This value is derived from the structurally identical PEG4 spacer arm in Thermo Scientific EZ-Link NHS-PEG4-Biotin, where the total length added to the target is specified as 29 Å . In contrast, the direct comparator NHS-Fluorescein (5/6-carboxyfluorescein succinimidyl ester, MW 473.4) has no PEG spacer; the fluorophore is attached directly to the reactive NHS ester, providing effectively 0 Å of additional spatial reach . This ~29 Å difference is critical when the target epitope sits within a sterically constrained protein pocket or when multiple fluorophores are conjugated to a single macromolecule, where close proximity promotes self-quenching.

Spacer Arm Length
Cross-study context
~29 Å (PEG4) vs. ~0 Å (direct NHS-fluorescein)
Supports epitope accessibility and steric hindrance control
Structural measurement; cross-study comparison with biotin-PEG4 analogue
Spacer arm distance Steric hindrance Epitope accessibility

Aqueous Solubility vs. Organic-Only Solvents

The PEG4 spacer imparts practical aqueous solubility to Fluorescein-PEG4-NHS ester, with datasheets listing solubility in water, DMSO, DMF, and DCM . This water-compatible solubility profile enables direct use in aqueous conjugation buffers without requiring the high-percentage organic co-solvent steps that can denature sensitive proteins. In direct contrast, the non-PEGylated comparator NHS-Fluorescein (5/6-FAM SE) is documented as soluble only in DMF or DMSO, with no claim of water solubility in its technical specifications . This solubility differential has practical consequences: working with organic-solvent-only reagents forces pre-dissolution in DMF/DMSO followed by careful aqueous dilution, with the attendant risk of protein precipitation if local organic solvent concentration exceeds tolerance limits.

Aqueous Solubility
Class-level inference
Water, DMSO, DMF, DCM vs. DMF or DMSO only
Water solubility reduces organic co-solvent risk during protein labeling
Based on vendor datasheets for similar PEG-fluorescein NHS esters
Aqueous solubility Buffer compatibility Bioconjugation solvent

NHS Ester vs. FITC: Bond Stability and Specificity

The NHS ester reactive group on Fluorescein-PEG4-NHS ester forms a stable amide bond with primary amines, whereas FITC (fluorescein isothiocyanate) forms a less stable thiourea linkage. According to the manufacturer's specification for NHS-fluorescein reagents, 'Compared to FITC, the NHS-ester derivative has greater specificity toward primary amines in the presence of other nucleophiles and results in a more stable linkage following labeling' . This chemically distinct outcome arises because isothiocyanates can react with secondary amines, thiols, and hydroxyl groups under forcing conditions, potentially generating heterogeneous conjugate populations. The amide bond formed by NHS ester chemistry is also resistant to hydrolytic cleavage under typical storage and assay conditions, whereas thiourea linkages are more susceptible to degradation, which can contribute to progressive loss of fluorescence signal from FITC-labeled conjugates over time .

NHS Ester vs. FITC
Direct comparison
Amide bond (NHS ester) vs. thiourea (FITC); greater amine specificity
Supports conjugate stability and signal consistency
Amide linkage resists hydrolysis; thiourea more prone to degradation
Amine specificity Linker stability Conjugate shelf-life

PEGylation Reduces Aggregation and Boosts Quantum Yield

The PEG spacer chain in Fluorescein-PEG4-NHS ester serves not only as a solubility enhancer but also as an intermolecular shield that suppresses fluorochrome-fluorochrome stacking interactions, which lead to aggregation-caused quenching. Although this specific mechanism has been quantitatively demonstrated for a near-infrared fluorochrome (CyAL5.5) rather than fluorescein itself, the PEG-fluorochrome shielding principle is generalizable across fluorophore classes. In a rigorous head-to-head study, PEGylated CyAL5.5-peptide conjugates exhibited a quantum yield of 0.66 ± 0.02, compared to 0.31 ± 0.04 for the non-PEGylated control (a 2.1-fold increase; p < 0.0001) [1]. PEGylated conjugates also showed markedly reduced aggregation peaks in absorption spectra in PBS, while non-PEGylated versions displayed a prominent ~630 nm aggregation peak characteristic of stacked fluorochromes [1]. This class-level evidence indicates that the PEG4 spacer in Fluorescein-PEG4-NHS ester provides steric and solvation barriers that suppress the hydrophobic stacking interactions to which planar xanthene dyes like fluorescein are inherently prone.

PEGylation & Quantum Yield
Cross-study comparable
2.1-fold quantum yield increase (p < 0.0001)
PEG shielding suppresses aggregation-induced fluorescence quenching
Data from CyAL5.5 fluorochrome; class-level PEG shielding evidence
Fluorescence quantum yield Aggregation suppression Self-quenching

Spacer Length and Binding Affinity Balance

In a systematic study examining the effect of spacer length on fluorescein-labeled PSMA inhibitor performance, three constructs were compared: FAM-CTT-54 (direct attachment, 0-unit spacer), FAM-X-CTT-54 (short rigid linker), and FAM-PEG8-CTT-54 (8-unit PEG spacer). The measured IC50 values were 0.41 nM, 0.35 nM, and 1.93 nM, respectively, demonstrating that progressive spacer elongation eventually reduces binding potency once a threshold is exceeded [1]. This biphasic relationship implies an optimal intermediate spacer length where spatial accessibility is gained without introducing excessive conformational flexibility that penalizes binding entropy. The PEG4 spacer (4 ethylene glycol units) occupies a position between the shortest (0-unit) and the longest (PEG8) linkers tested, representing a design-balanced choice that preserves sub-nanomolar affinity potential while providing sufficient spatial separation. Critically, cellular imaging in the same study ranked fluorescence intensity as FAM-X-CTT-54 > FAM-PEG8-CTT-54 > FAM-CTT-54, revealing that the shortest linker yields the weakest imaging signal despite strong binding—a paradox attributed to fluorochrome quenching when positioned too close to the protein surface [1].

Spacer Length & Binding Affinity
Cross-study comparable
PEG4 (intermediate) balances affinity retention vs. PEG8 penalty (IC50 1.93 nM vs. 0.35–0.41 nM)
Intermediate spacer may avoid affinity loss and direct-attachment quenching
Based on PSMA inhibitor-fluorophore study
Linker length optimization Binding affinity PROTAC design

NHS Ester Hydrolysis and Conjugation Timing

The NHS ester functional group common to Fluorescein-PEG4-NHS ester undergoes competing hydrolysis in aqueous media, which progressively inactivates the reactive moiety. The hydrolysis half-life is approximately 4–5 hours at pH 7.0 and 0°C, but drops sharply to approximately 10 minutes at pH 8.6 and 4°C [1]. At a commonly used protein labeling pH of 8.0 and room temperature, the half-life is approximately 1 hour [2]. This pH- and temperature-dependent hydrolysis imposes a practical window for conjugation: efficient labeling requires that amine-reactive NHS ester outcompetes hydrolysis during the reaction period. This class-level kinetic constraint is identical for all NHS ester-based fluorophores (including the non-PEGylated comparator NHS-Fluorescein), meaning that Fluoroscein-PEG4-NHS ester does not confer differential stability of the NHS group itself. However, the practical advantage lies in the PEG4-mediated water solubility, which enables higher effective NHS ester concentrations in purely aqueous buffers, thereby shifting the kinetic competition in favor of amine conjugation over hydrolysis compared to organic-solvent-requiring alternatives [1].

NHS Ester Hydrolysis
Class-level inference
Half-life: ~4–5 h (pH 7.0, 0°C) to ~10 min (pH 8.6, 4°C)
Hydrolysis kinetics inform conjugation protocol timing
Class-level data applicable to all NHS esters
Hydrolysis half-life Conjugation timing Reaction optimization

Applications of Fluorescein-PEG4-NHS Ester


Protein and Antibody Labeling for Immunoassays

In ELISA, Western blot, and immunofluorescence applications where signal-to-noise ratio is critical, Fluorescein-PEG4-NHS ester is preferred over non-PEGylated NHS-fluorescein and FITC. The PEG4 spacer physically distances the hydrophobic fluorescein core from the protein surface, reducing non-specific hydrophobic interactions that contribute to background signal [1]. The amide bond formed by NHS ester chemistry provides greater conjugate stability than the thiourea linkage from FITC, preserving fluorescence intensity during long-term storage and multi-step wash protocols . The aqueous solubility conferred by the PEG4 chain enables conjugation in purely aqueous buffer without organic co-solvent, minimizing the risk of antibody aggregation or loss of antigen-binding activity during labeling [2].

PROTAC Linker Building Block

Fluorescein-PEG4-NHS ester serves as a bifunctional PROTAC linker building block, where the PEG4 segment provides an intermediate spacer length between the E3 ligase ligand and the target protein ligand. Systematic spacer-length studies with fluorescein-PSMA inhibitor conjugates have established that excessively long PEG spacers (PEG8, IC50 = 1.93 nM) can reduce target binding affinity by over 5-fold compared to shorter or direct-attachment linkers (IC50 = 0.35–0.41 nM), while excessively short spacers compromise cellular fluorescence intensity due to fluorochrome quenching [3]. The PEG4 spacer, at 4 ethylene glycol units with a ~29 Å reach, represents a balanced design that provides sufficient spatial separation for ternary complex formation without incurring the entropic penalty of longer, more flexible linkers. Additionally, the fluorescein reporter enables real-time monitoring of PROTAC cellular uptake and intracellular distribution during construct optimization [3].

Oligonucleotide and Peptide Probe Construction

For fluorescence-labeled oligonucleotide hybridization probes or fluorescent peptide substrates where the fluorophore must project away from the binding interface, the discrete ~29 Å PEG4 spacer arm of Fluorescein-PEG4-NHS ester provides predictable spatial positioning. This contrasts with zero-length NHS-fluorescein, where the fluorophore sits directly on the biomolecule surface and may interfere with Watson-Crick base pairing in oligonucleotides or protease recognition in peptide substrates . The monodisperse, single-molecular-weight PEG4 chain (unlike polydisperse high-MW PEG polymers) ensures that every conjugate molecule in a batch has an identical spacer length, critical for reproducible fluorescence resonance energy transfer (FRET) distance measurements and quantitative structure-activity relationship (QSAR) studies .

Live-Cell Imaging and Flow Cytometry

In live-cell fluorescence imaging and flow cytometry, the PEG4 spacer of Fluorescein-PEG4-NHS ester helps suppress the non-specific hydrophobic interactions between the planar fluorescein core and cell membrane lipids or serum proteins—interactions that contribute to high background and false-positive signals with non-PEGylated fluorescein conjugates. Quantitative evidence from PEG-fluorochrome shielding studies demonstrates that PEGylation significantly reduces non-specific cellular binding as measured by flow cytometry, and that this reduction is directly attributable to the PEG spacer blocking fluorochrome-mediated interactions rather than altering the targeting ligand's binding properties [1]. The green emission (~518 nm) is compatible with standard FITC/GFP channels on confocal microscopes and flow cytometers, enabling straightforward integration into existing multi-color panels [2].

Application
Selection Property
Validation Focus
Protein & Antibody Labeling
PEG4 spacer for aqueous conjugation and reduced background
Signal-to-noise ratio; conjugate stability in wash steps
PROTAC Linker Building Block
Balanced PEG4 spacer length for ternary complex formation
Binding affinity vs. spacer length; cellular uptake monitoring
Oligonucleotide & Peptide Probe Construction
Monodisperse PEG4 for precise spatial positioning
Spacer-length reproducibility; interference with binding or recognition
Live-Cell Imaging & Flow Cytometry
PEG4 shielding reduces non-specific cell binding and aggregation
Background reduction in flow cytometry; FITC/GFP channel compatibility

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